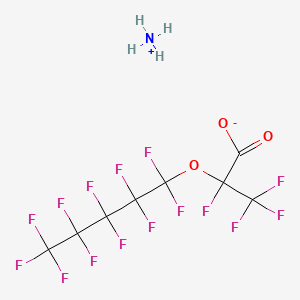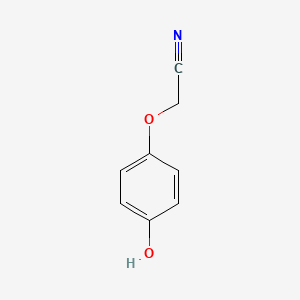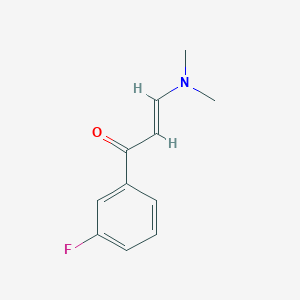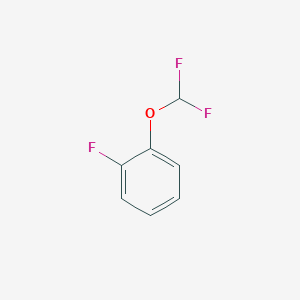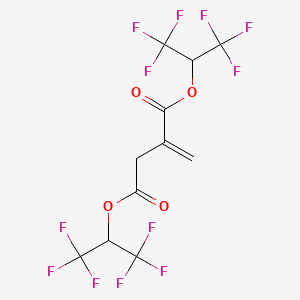
4-hydroxysphinganine (C17 base)
Vue d'ensemble
Description
Sphingolipids are essential components of cellular membranes and play crucial roles in various biological processes, including cell signaling, growth, and differentiation . The compound is characterized by its unique structure, which includes a hydroxyl group at the fourth position of the sphinganine backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxysphinganine can be synthesized through the hydroxylation of sphinganine. This process involves the use of specific enzymes such as sphingoid base hydroxylase . The reaction typically occurs in the presence of oxygen and requires cofactors like NADPH .
Industrial Production Methods: Industrial production of 4-hydroxysphinganine often involves microbial fermentation processes using yeast or fungi. These microorganisms are capable of producing the compound in substantial amounts under controlled conditions . The fermentation process is followed by extraction and purification steps to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxysphinganine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sphingosine, a key intermediate in sphingolipid metabolism.
Reduction: Reduction reactions can convert 4-hydroxysphinganine back to sphinganine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products:
Sphingosine: Formed through oxidation reactions.
Sphinganine: Formed through reduction reactions.
Derivatives: Various substituted products depending on the reagents used.
Applications De Recherche Scientifique
4-Hydroxysphinganine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-hydroxysphinganine involves its incorporation into cellular membranes, where it influences membrane structure and function . The compound interacts with various molecular targets, including enzymes involved in sphingolipid metabolism and signaling pathways . It plays a role in regulating cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Sphinganine: Lacks the hydroxyl group at the fourth position, making it less polar than 4-hydroxysphinganine.
Sphingosine: Contains a double bond at the fourth position, which alters its chemical properties and biological functions.
Phytosphingosine: Similar to 4-hydroxysphinganine but with additional hydroxyl groups, making it more hydrophilic.
Uniqueness: 4-Hydroxysphinganine is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
(2S,3S,4R)-2-aminoheptadecane-1,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)17(21)15(18)14-19/h15-17,19-21H,2-14,18H2,1H3/t15-,16+,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOLYWXODIHTSI-BBWFWOEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(C(C(CO)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



